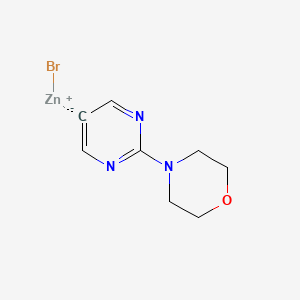
(2-(Morpholin-1-yl)pyrimidin-5-yl)Zinc bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-(Morpholin-1-yl)pyrimidin-5-yl)zinc bromide, 0.25 M in tetrahydrofuran (THF) is a specialized organozinc reagent. This compound is used in various organic synthesis reactions, particularly in the formation of carbon-carbon bonds. The presence of the morpholine and pyrimidine rings in its structure makes it a versatile intermediate in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(Morpholin-1-yl)pyrimidin-5-yl)zinc bromide typically involves the reaction of 2-(morpholin-1-yl)pyrimidine with zinc bromide in the presence of THF as a solvent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The process involves:
- Dissolving 2-(morpholin-1-yl)pyrimidine in THF.
- Adding zinc bromide to the solution.
- Stirring the mixture at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems helps in maintaining the inert atmosphere and precise control over reaction conditions.
Chemical Reactions Analysis
Types of Reactions
(2-(Morpholin-1-yl)pyrimidin-5-yl)zinc bromide undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc bromide moiety is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in palladium-catalyzed cross-coupling reactions, such as Negishi coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Inert Atmosphere: To prevent oxidation.
Solvents: THF is commonly used, but other solvents like dimethylformamide (DMF) can also be employed.
Major Products
The major products formed from reactions involving this compound are typically complex organic molecules with applications in pharmaceuticals and materials science.
Scientific Research Applications
Chemistry
In chemistry, (2-(Morpholin-1-yl)pyrimidin-5-yl)zinc bromide is used as a building block in the synthesis of various heterocyclic compounds. It is particularly valuable in the formation of pyrimidine derivatives, which are important in drug discovery.
Biology and Medicine
In biological and medicinal research, this compound is used to synthesize molecules that can act as enzyme inhibitors or receptor modulators. Its ability to form stable complexes with biological molecules makes it a useful tool in the development of new therapeutics.
Industry
In the industrial sector, this compound is used in the production of advanced materials, including polymers and nanomaterials. Its reactivity and stability make it suitable for large-scale production processes.
Mechanism of Action
The mechanism of action of (2-(Morpholin-1-yl)pyrimidin-5-yl)zinc bromide involves its ability to act as a nucleophile in substitution and coupling reactions. The zinc bromide moiety facilitates the formation of carbon-carbon bonds by stabilizing the transition state and lowering the activation energy of the reaction. The morpholine and pyrimidine rings can interact with various molecular targets, enhancing the compound’s reactivity and specificity.
Comparison with Similar Compounds
Similar Compounds
- (2-(Morpholin-1-yl)pyrimidin-5-yl)zinc chloride
- (2-(Morpholin-1-yl)pyrimidin-5-yl)zinc iodide
- (2-(Morpholin-1-yl)pyrimidin-5-yl)zinc fluoride
Uniqueness
Compared to its analogs, (2-(Morpholin-1-yl)pyrimidin-5-yl)zinc bromide offers a balance of reactivity and stability, making it particularly useful in a wide range of synthetic applications. Its unique combination of morpholine and pyrimidine rings provides additional sites for chemical modification, enhancing its versatility in research and industrial applications.
Properties
Molecular Formula |
C8H10BrN3OZn |
|---|---|
Molecular Weight |
309.5 g/mol |
IUPAC Name |
bromozinc(1+);4-(5H-pyrimidin-5-id-2-yl)morpholine |
InChI |
InChI=1S/C8H10N3O.BrH.Zn/c1-2-9-8(10-3-1)11-4-6-12-7-5-11;;/h2-3H,4-7H2;1H;/q-1;;+2/p-1 |
InChI Key |
BPOHDSDXSQEJMJ-UHFFFAOYSA-M |
Canonical SMILES |
C1COCCN1C2=NC=[C-]C=N2.[Zn+]Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















